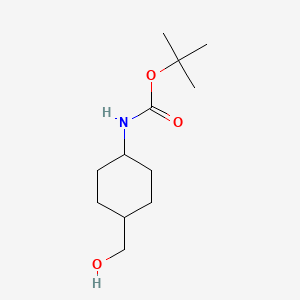
4,4,4-Trifluoro-3-hydroxybutanoic acid
Übersicht
Beschreibung
4,4,4-Trifluoro-3-hydroxybutanoic acid is a chemical compound with the molecular formula C4H5F3O3 . It has a molecular weight of 158.08 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound has been investigated in the past. One method involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Molecular Structure Analysis
The molecule contains a total of 14 bonds. There are 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 158.08 . The compound contains a total of 15 atoms; 5 Hydrogen atoms, 4 Carbon atoms, 3 Oxygen atoms, and 3 Fluorine atoms .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Dendrimers
4,4,4-Trifluoro-3-hydroxybutanoic acid is used as a starting material for the synthesis of dendritic branches, leading to the creation of CF3-substituted dendrimers. These dendrimers, characterized by NMR and mass spectroscopy, reveal constitutional heterotopicities and are significant in studying remote diastereotopicity (Greiveldinger & Seebach, 1998).
2. Enantioselective Synthesis
The compound is utilized in the enantioselective Baker's yeast reduction process to obtain ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This process highlights the use of additives as inhibitors for yeast-enzymes, demonstrating its significance in stereoselective organic synthesis (Davoli et al., 1999).
3. Creation of Fluorinated Amino Acids
It serves as a precursor for stereoselective syntheses of fluorinated amino acids like 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine. These syntheses involve transformations such as oxidative rearrangement and hydrogenation, contributing to the development of valuable amino acid derivatives (Pigza, Quach, & Molinski, 2009).
4. Hydrogenation Processes
This acid is a key component in the highly enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates via hydrogenation, underscoring its role in producing enantiomerically enriched compounds (Kuroki, Asada, & Iseki, 2000).
5. Asymmetric Synthesis
It is used in the enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, showcasing its utility in producing enantiomerically pure compounds through processes like trifluoromethylation and selective hydrogenation (Jiang, Qin, & Qing, 2003).
6. Preparation of Enantiomers
This compound can be resolved into its enantiomers through crystallization with 1-phenylethylamine. This process is important for obtaining enantiomerically pure acids, which are valuable in various chemical syntheses (Ács, Van Der Bussche, & Seebach, 2006).
7. Analogue Synthesis
The compound is used in synthesizing analogues like 4-arsono-2-hydroxybutanoic acid, which has applications in enzymatic studies due to its substrate properties for certain enzymes (Adams, Sparkes, & Dixon, 1983).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUMZEQLWJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-35-1, 86884-21-1 | |
| Record name | NSC22072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of 4,4,4-Trifluoro-3-hydroxybutanoic acid and how is it used in research?
A: this compound is valuable in synthesizing chiral dendrimers, acting as a building block for complex molecular structures. [] The trifluoromethyl (CF3) group in these dendrimers acts as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to study "remote diastereotopicity," observing the distinct signals from atoms in different chemical environments even when separated by many bonds. [] The presence of the CF3 group introduces unique properties due to its electronegativity and size.
Q2: Can you elaborate on the use of this compound in chiral synthesis?
A: Absolutely. This compound serves as a key starting material for synthesizing specific enantiomers of other important molecules. For example, it's been successfully used to create both (2R,3S)- and (2S,3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives. [] These derivatives are analogs of threonine and allo-threonine, amino acids crucial in biological systems. The ability to selectively synthesize specific enantiomers is crucial in pharmaceutical research, as different enantiomers can have drastically different biological activities.
Q3: What spectroscopic data is available for characterizing this compound?
A3: Several spectroscopic techniques have been used to characterize this compound.
- NMR: Both 1H-NMR and 19F-NMR data are available, providing information about the hydrogen and fluorine environments within the molecule, respectively. [, ]
- IR: Infrared spectroscopy reveals the presence of functional groups like hydroxyl, carbonyl, and C-F bonds. []
- Mass Spectrometry: Provides the molecular weight and fragmentation pattern of the compound. []
Q4: Are there efficient methods to prepare enantiomerically pure this compound?
A: Yes, effective resolution methods exist. One published method uses (R)- or (S)-1-phenylethylamine to resolve the racemic mixture of this compound into its enantiomers. [] This resolution allows for the isolation of each enantiomer, enabling researchers to study their individual properties and applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


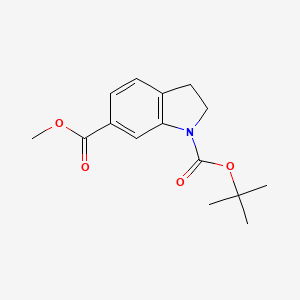

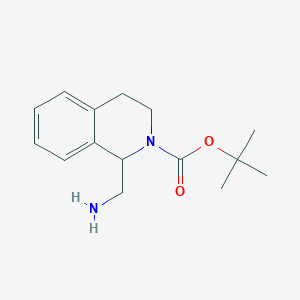
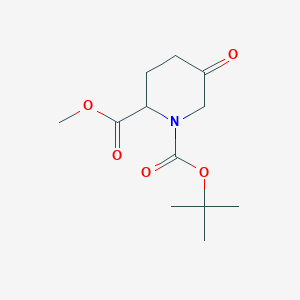
![3-[4-(Trifluoromethyl)phenoxy]benzylamine hydrochloride](/img/structure/B3024278.png)
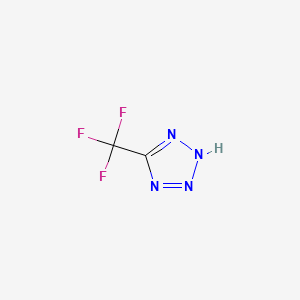
![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B3024281.png)
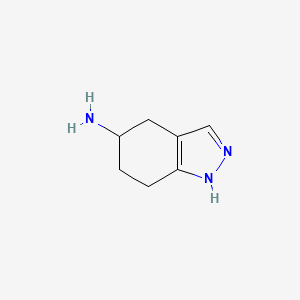



![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024288.png)
